![molecular formula C13H8Cl2O3 B2923030 3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid CAS No. 756493-00-2](/img/structure/B2923030.png)
3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid” is a chemical compound with the CAS Number: 756493-00-2 . Its IUPAC name is (2E)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-propenoic acid . The compound has a molecular weight of 283.11 .
Molecular Structure Analysis
The InChI code for “3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid” is 1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ . This code provides a specific representation of the molecule’s structure.
Physical And Chemical Properties Analysis
The compound “3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid” has a molecular weight of 283.11 . It should be stored at a temperature between 28 C .
Wissenschaftliche Forschungsanwendungen
-
Intermediates in the Manufacture of More Complex Chemical Compounds
- Application : Dichlorophenols, which are derivatives of phenol containing two chlorine atoms, are used as intermediates in the manufacture of more complex chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular complex chemical compound being manufactured .
- Results : One common application is the manufacture of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
-
Synthesis of Biologically Active Molecules
- Application : 2,4-Dichlorophenylboronic acid is used as a reactant in the synthesis of biologically active molecules .
- Method : This includes Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol and selective hydroxylation to phenols .
- Results : The synthesized biologically active molecules include N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
-
Intermediates in the Manufacture of More Complex Chemical Compounds
- Application : Dichlorophenols, which are derivatives of phenol containing two chlorine atoms, are used as intermediates in the manufacture of more complex chemical compounds .
- Method : The specific methods of application or experimental procedures would depend on the particular complex chemical compound being manufactured .
- Results : One common application is the manufacture of the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) .
-
Synthesis of Biologically Active Molecules
- Application : 2,4-Dichlorophenylboronic acid is used as a reactant in the synthesis of biologically active molecules .
- Method : This includes Suzuki coupling reactions with alkynyl bromides or aniline/thiophenol and selective hydroxylation to phenols .
- Results : The synthesized biologically active molecules include N-hydroxyindole-2-carboxylates, which are used as lactate dehydrogenase inhibitors .
Safety And Hazards
The safety data sheet for a similar compound, 3-(3,5-Dichlorophenyl)acrylic acid, indicates that it may cause skin irritation, serious eye irritation, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is toxic in contact with skin or if inhaled .
Eigenschaften
IUPAC Name |
(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3/c14-8-1-4-10(11(15)7-8)12-5-2-9(18-12)3-6-13(16)17/h1-7H,(H,16,17)/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQFGFOMBCTNDH-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(2,4-Dichlorophenyl)-2-furyl]acrylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2922949.png)
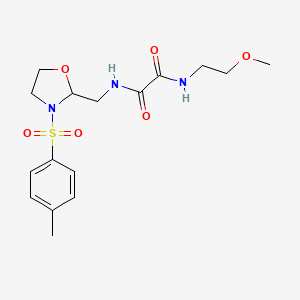
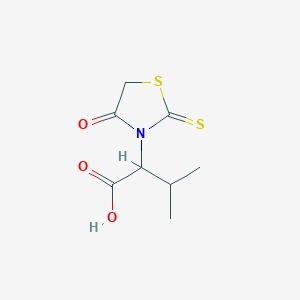
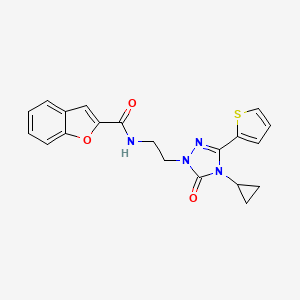
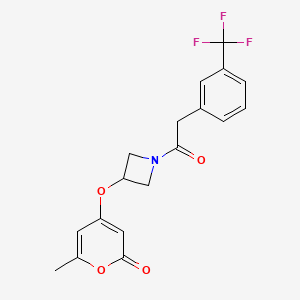
![3-(1,3-Benzodioxol-5-yl)-6-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2922955.png)
![Methyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2922958.png)
![9-chloro-2-(4-methoxyphenyl)-1,10b-dihydro-2'H-spiro[pyrazolo[1,5-c][1,3]benzoxazine-5,4'-[1,3]thiazolidin]-2'-one](/img/structure/B2922960.png)
![N-(1-cyanocyclohexyl)-2-[4-(morpholine-4-sulfonyl)-2-nitrophenoxy]acetamide](/img/structure/B2922961.png)
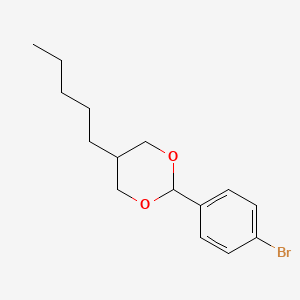
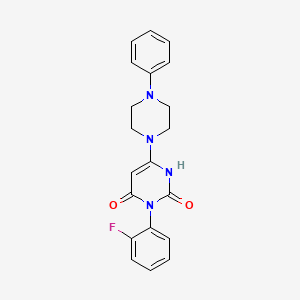
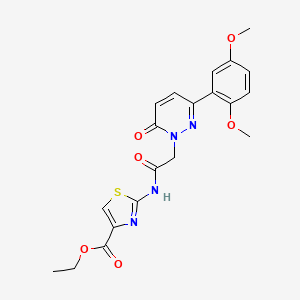
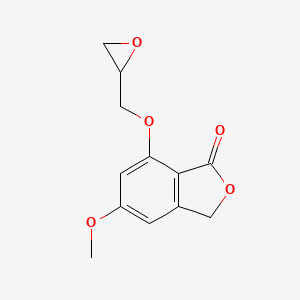
![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2922967.png)